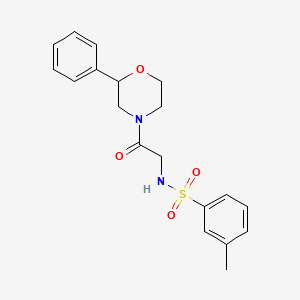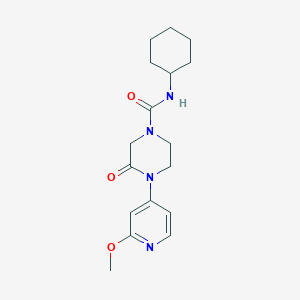
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2,2-diphenylethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2,2-diphenylethan-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a diazepane ring fused with a cyclobutyl group and a diphenylethanone moiety, making it a subject of study for its chemical properties and biological activities.
準備方法
The synthesis of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2,2-diphenylethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate amine precursors.
Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via a substitution reaction, often using cyclobutyl halides.
Attachment of the Diphenylethanone Moiety: The final step involves the coupling of the diazepane-cyclobutyl intermediate with diphenylethanone through a condensation reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.
化学反応の分析
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2,2-diphenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where halogenated derivatives can be formed using halogenating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective and efficient transformations.
科学的研究の応用
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2,2-diphenylethan-1-one has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including its role as an inhibitor or modulator of specific biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2,2-diphenylethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target protein and modulating biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
類似化合物との比較
Similar compounds to 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2,2-diphenylethan-1-one include:
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one: This compound features a similar diazepane ring but with a different substituent on the ethanone moiety.
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one: This derivative includes a methoxy group, which may alter its chemical and biological properties.
特性
IUPAC Name |
1-(4-cyclobutyl-1,4-diazepan-1-yl)-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c26-23(25-16-8-15-24(17-18-25)21-13-7-14-21)22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,21-22H,7-8,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUBBULVPQEZSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine hydrochloride](/img/structure/B2451900.png)
![8-(3-Chloro-4-methylbenzenesulfonyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2451904.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2451905.png)
![N-(2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2451907.png)

![1'-(2-(Cyclopropylmethoxy)isonicotinoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2451909.png)




![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2451918.png)


![5-isopropyl-7-(4-(2-oxo-2-phenylethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2451922.png)
